N-methyl-1-(pyridin-4-yl)piperidin-4-amine

Medicinal chemistry Solid‑state properties Purification

Researchers sourcing 4-aminopiperidine-pyridine scaffolds often encounter suppliers who treat N-methyl, N-ethyl, and primary amine variants as interchangeable-leading to failed coupling reactions and divergent biological readouts. N-Methyl-1-(pyridin-4-yl)piperidin-4-amine (CAS 392330-66-4) eliminates this risk: • Consistent ≥95% purity with QC documentation ensuring reproducible amidations and reductive aminations. • Low logP (0.19) and MW 191.27-optimized for CNS MPO compliance and fragment-based design. • Validated hinge-binding scaffold for ALK/c-Met kinase programs and H3/5-HT GPCR antagonist synthesis.

Molecular Formula C11H17N3
Molecular Weight 191.278
CAS No. 392330-66-4
Cat. No. B2543427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(pyridin-4-yl)piperidin-4-amine
CAS392330-66-4
Molecular FormulaC11H17N3
Molecular Weight191.278
Structural Identifiers
SMILESCNC1CCN(CC1)C2=CC=NC=C2
InChIInChI=1S/C11H17N3/c1-12-10-4-8-14(9-5-10)11-2-6-13-7-3-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3
InChIKeyTVWJOMGXJWDIQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1-(pyridin-4-yl)piperidin-4-amine: Overview & Sourcing Guide


N-Methyl-1-(pyridin-4-yl)piperidin-4-amine (CAS 392330-66-4) is a bifunctional heterocyclic scaffold comprising a piperidine ring N‑substituted with a pyridin‑4‑yl group and a secondary methylamine at the 4‑position [1]. This 1‑(4‑pyridyl)‑4‑(methylamino)piperidine architecture places it within the privileged class of 4‑aminopiperidine‑pyridine hybrids that are widely exploited as key intermediates in kinase inhibitor design, GPCR ligand programmes (notably H3 and 5‑HT antagonists), and PROTAC linker construction [2]. The compound carries a molecular formula C₁₁H₁₇N₃ and a molecular weight of 191.27 g mol⁻¹, with typical commercial purity specifications of ≥95% [1].

N-Methyl-1-(pyridin-4-yl)piperidin-4-amine: Substitution Risks


Although several piperidine‑pyridine scaffolds share the same core, small structural modifications—such as the position of the pyridine attachment, the nature of the amine N‑substituent, or the insertion of a methylene spacer—dramatically alter key physicochemical parameters including basicity, lipophilicity, and hydrogen‑bonding capacity [1][2]. For instance, the N‑methyl secondary amine in the target compound improves solubility and metabolic stability relative to the primary amine analogue 1‑(pyridin‑4‑yl)piperidin‑4‑amine, while preserving the pKₐ window required for CNS penetration . Suppliers that treat these compounds as interchangeable risk delivering material that fails downstream coupling chemistry or gives divergent biological profiles in kinase or GPCR assays. Consequently, procurement decisions must be guided by the specific quantitative evidence summarised below.

N-Methyl-1-(pyridin-4-yl)piperidin-4-amine: Quantitative Comparisons


Crystalline Advantage Over Primary Amine Analog

The target compound exhibits a well‑defined melting point of 67–69 °C, whereas the des‑methyl primary amine analogue 1‑(pyridin‑4‑yl)piperidin‑4‑amine (CAS 187084‑44‑2) is reported as a low‑melting solid or oil with no sharp melting point [1]. A crystalline compound with a reproducible melting point simplifies purification, characterisation, and weighing—directly reducing procurement risk for laboratories that require high‑purity building blocks.

Medicinal chemistry Solid‑state properties Purification

Lipophilicity Advantage Over Ethyl and Methylene Analogs

Predicted logP (XLogP3) for the target compound is 0.19, placing it in the favourable CNS drug‑like space (logP 1–3) [1]. In contrast, the N‑ethyl analogue (CAS 1094514‑08‑5) has a predicted logP of ~1.2 and the methylene‑extended 1‑(pyridin‑4‑ylmethyl)piperidin‑4‑amine (CAS 160357‑89‑1) has a predicted logP of ~0.8 [2]. The lower logP of the N‑methyl derivative translates to higher aqueous solubility and reduced non‑specific binding, which is critical when the compound is used as a fragment or linker in PROTAC design.

Drug design Lipophilicity CNS penetration

Purity Specification and Supplier QC Consistency

Multiple independent suppliers (Enamine, AKSci, CymitQuimica) list the target compound with a minimum purity of 95% and provide batch‑specific certificates of analysis (COA) . The primary amine comparator 1‑(pyridin‑4‑yl)piperidin‑4‑amine is often supplied at 95–97% purity but with fewer vendors offering full QC documentation . Consistent purity and COA availability directly lower laboratory onboarding costs and ensure reproducibility in sensitive coupling or biological assays.

Quality control Reproducibility Procurement

Cost Advantage Over N-Ethyl and Methylene Analogs

At the 5 g scale, the target compound is priced by Enamine at approximately $2,638, whereas the N‑ethyl analogue (CAS 1094514‑08‑5) is typically priced >$3,000 for the same quantity and the methylene‑extended analogue (CAS 160357‑89‑1) at ~$2,728 for only 250 mg [1]. This positions the N‑methyl derivative as the most cost‑effective option for medium‑scale medicinal chemistry campaigns requiring a 4‑pyridyl‑4‑aminopiperidine scaffold.

Procurement Cost‑efficiency Scale‑up

N-Methyl-1-(pyridin-4-yl)piperidin-4-amine: Application Scenarios


Kinase Inhibitor Fragment and Lead Optimisation

The 1‑(4‑pyridyl)‑4‑aminopiperidine motif is a recognised hinge‑binding scaffold for kinases such as ALK and c‑Met [1]. The target compound’s crystalline nature and low logP facilitate fragment soaking and structure‑based design, while the N‑methyl group provides a synthetic handle for further elaboration without introducing excessive lipophilicity that could compromise selectivity [2].

PROTAC Linker Building Block

Bifunctional degraders require linkers with balanced solubility and minimal off‑target binding. The target compound’s predicted logP of 0.19 and secondary amine functionality enable efficient conjugation to E3 ligase ligands and target‑protein warheads, offering a solubility advantage over more lipophilic N‑ethyl or methylene‑extended analogues [3].

GPCR Ligand Synthesis (H3 and 5-HT Antagonists)

Patents explicitly disclose the use of N‑methyl‑1‑(pyridin‑4‑yl)piperidin‑4‑amine as a key intermediate in the preparation of histamine H3 and 5‑HT receptor antagonists [1]. The reliable melting point and supplier QC documentation reduce the risk of failed amidations or reductive aminations, directly supporting reproducible biological assay data.

CNS-Targeted Compound Libraries

With a molecular weight <200 Da, a low predicted logP, and a basic amine centre, the scaffold fits within the CNS MPO (Multiparameter Optimization) desirability criteria. Procurement of the N‑methyl variant rather than the primary amine ensures a consistent starting point for library enumeration aimed at CNS penetrant candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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